molecular formula C14H13FO2 B3416545 3-Fluoro-3'-methoxybenzhydrol CAS No. 844856-37-7

3-Fluoro-3'-methoxybenzhydrol

Cat. No.: B3416545
CAS No.: 844856-37-7
M. Wt: 232.25 g/mol
InChI Key: FGEAOSYXTCGVGV-UHFFFAOYSA-N
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Description

3-Fluoro-3’-methoxybenzhydrol is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol It is a derivative of benzhydrol, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom and another by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-methoxybenzhydrol typically involves the reduction of the corresponding ketone, 3-Fluoro-3’-methoxybenzophenone. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-3’-methoxybenzhydrol are not well-documented, the general approach would involve large-scale reduction processes similar to those used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-methoxybenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-Fluoro-3’-methoxybenzophenone.

    Reduction: Further reduction can lead to the formation of 3-Fluoro-3’-methoxybenzene.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or methoxy groups.

Major Products

    Oxidation: 3-Fluoro-3’-methoxybenzophenone.

    Reduction: 3-Fluoro-3’-methoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-3’-methoxybenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methoxybenzhydrol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzhydrol: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxybenzhydrol: Lacks the fluorine atom, influencing its chemical properties and biological activity.

    Benzhydrol: The parent compound without any substituents, used as a reference for comparing the effects of fluorine and methoxy groups.

Uniqueness

3-Fluoro-3’-methoxybenzhydrol is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological interactions compared to its analogs. These substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

(3-fluorophenyl)-(3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAOSYXTCGVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263294
Record name 3-Fluoro-α-(3-methoxyphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-37-7
Record name 3-Fluoro-α-(3-methoxyphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844856-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-α-(3-methoxyphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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